

The Mechanistic Profile of PFK-IN-1: A Technical Overview

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Compound of Interest

Compound Name:	PFK-IN-1
Cat. No.:	B12512752

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Abstract

PFK-IN-1 is a known inhibitor of phosphofructokinase (PFK), a critical enzyme in the glycolytic pathway. This document provides a technical guide to the currently understood mechanism of action of **PFK-IN-1**, based on available data. It summarizes key inhibitory activities, metabolic stability, and places this compound in the broader context of phosphofructokinase-1 (PFK-1) inhibition in cellular metabolism and disease. Due to the limited publicly available information specific to **PFK-IN-1**, this guide also incorporates general knowledge of PFK-1 inhibition to provide a foundational understanding for research and development professionals.

Introduction to Phosphofructokinase-1 as a Therapeutic Target

Phosphofructokinase-1 (PFK-1) is a pivotal regulatory enzyme in glycolysis, catalyzing the irreversible conversion of fructose-6-phosphate (F-6-P) to fructose-1,6-bisphosphate (F-1,6-BP).^{[1][2][3]} This step is a major control point for glycolytic flux.^[1] PFK-1 is an allosteric enzyme, regulated by a variety of cellular metabolites that signal the energy status of the cell, including ATP, AMP, and citrate.^{[2][3]}

In mammals, PFK-1 exists as a tetramer composed of three different subunits: muscle (M), liver (L), and platelet (P).^[1] The specific combination of these subunits varies across different

tissues, leading to distinct regulatory properties.^[4] Many cancer cells exhibit a high rate of glycolysis, even in the presence of oxygen (the Warburg effect), making PFK-1 a compelling target for anti-cancer drug development.^[5] Inhibition of PFK-1 can disrupt the energy supply of cancer cells and redirect metabolic pathways.^[6]

PFK-IN-1: A Phosphofructokinase Inhibitor

PFK-IN-1 has been identified as an inhibitor of phosphofructokinase.^[7] Its primary characterization to date has been in the context of parasitic organisms, specifically *Trypanosoma brucei* and *Trypanosoma cruzi*, the causative agents of African trypanosomiasis and Chagas disease, respectively.

Quantitative Inhibitory Activity and Metabolic Stability

The following table summarizes the known quantitative data for **PFK-IN-1**.^[7]

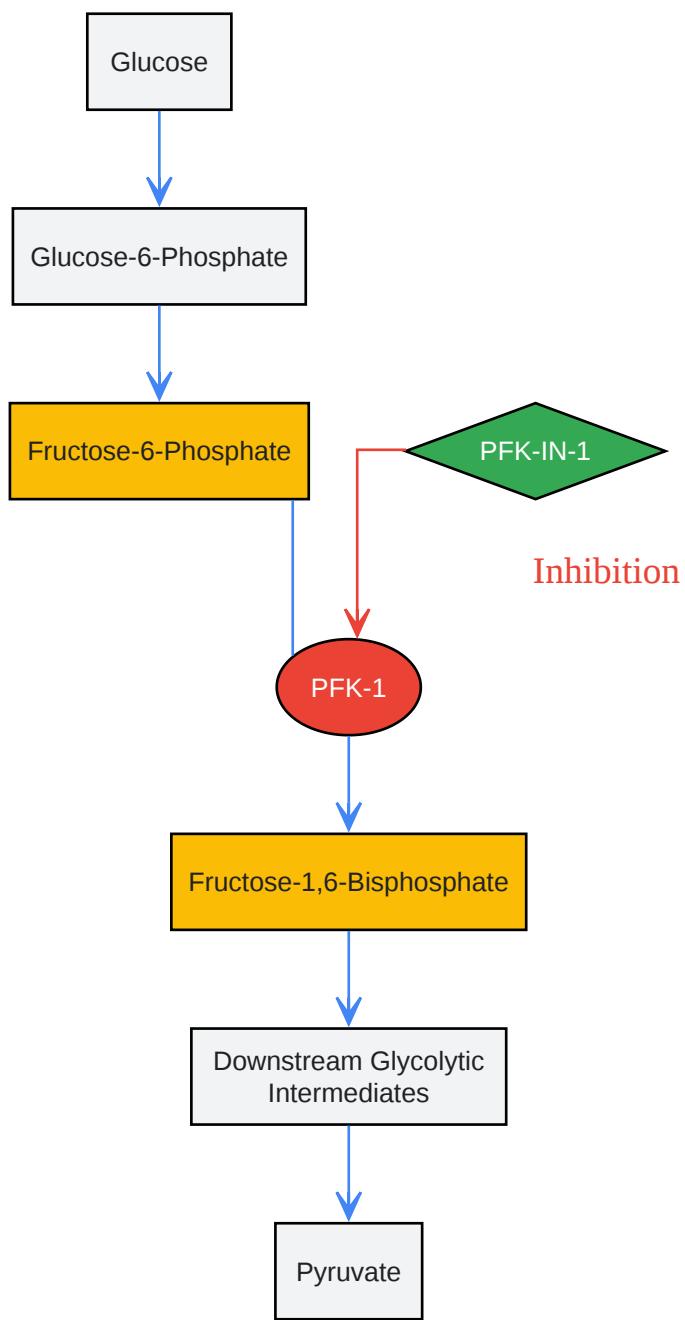
Parameter	Species/System	Value
IC ₅₀	<i>T. brucei</i> PFK	0.41 μM
IC ₅₀	<i>T. cruzi</i> PFK	0.23 μM
ED ₅₀	<i>T. brucei</i>	15.18 μg/mL
Half-life	Rat Liver Microsomes	9.7 minutes
Half-life	Mouse Liver Microsomes	408 minutes

Presumed Mechanism of Action and Signaling Context

While the precise molecular interactions of **PFK-IN-1** with its target have not been detailed in publicly available literature, its mechanism can be inferred from the broader understanding of PFK-1 inhibitors. PFK-1 inhibitors typically function by binding to the enzyme and interfering with its catalytic activity, thereby reducing the rate of glycolysis.^[8]

The Glycolytic Pathway and PFK-1's Role

The diagram below illustrates the central position of PFK-1 in the glycolytic pathway. Inhibition of PFK-1 by an agent such as **PFK-IN-1** would lead to an accumulation of upstream metabolites like fructose-6-phosphate and a depletion of downstream products, including fructose-1,6-bisphosphate and pyruvate.

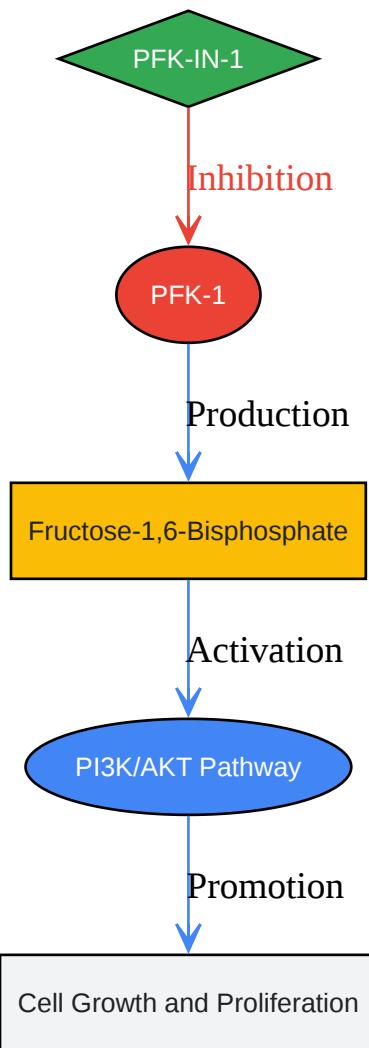


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Caption: Inhibition of PFK-1 by **PFK-IN-1** in the glycolytic pathway.

Downstream Signaling Consequences of PFK-1 Inhibition

Inhibition of PFK-1 can have significant effects on downstream signaling pathways that are linked to cellular metabolism. For instance, PFK-1 activity is interconnected with pathways like PI3K/AKT and YAP/TAZ, which are crucial for cell growth and proliferation.[9][10] By reducing the production of F-1,6-BP, a molecule that can activate the PI3K/AKT pathway, PFK-1 inhibitors could indirectly suppress these pro-survival signals.[10]



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Caption: Potential impact of **PFK-IN-1** on a downstream signaling pathway.

Experimental Protocols for Assessing PFK-1 Inhibition

While specific protocols for **PFK-IN-1** are not available, the following are standard methodologies used to evaluate the activity of PFK-1 inhibitors.

PFK-1 Enzyme Activity Assay (Coupled Enzyme Assay)

This is a common in vitro method to measure the catalytic activity of PFK-1.

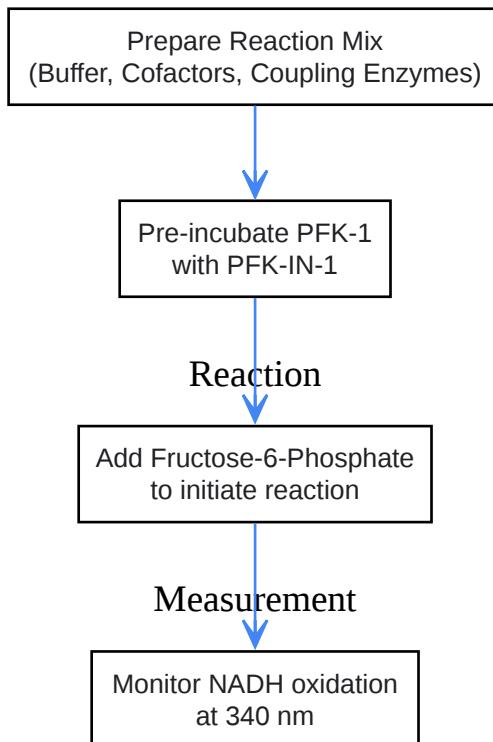
Principle: The production of ADP by PFK-1 is coupled to the oxidation of NADH by pyruvate kinase and lactate dehydrogenase. The decrease in NADH concentration is monitored spectrophotometrically at 340 nm.

General Protocol:

- Prepare a reaction mixture containing assay buffer (e.g., Tris-HCl), MgCl₂, KCl, NADH, ATP, and the coupling enzymes (pyruvate kinase and lactate dehydrogenase) and phosphoenolpyruvate.
- Add the PFK-1 enzyme to the mixture.
- Initiate the reaction by adding the substrate, fructose-6-phosphate.
- To test an inhibitor, pre-incubate the PFK-1 enzyme with the inhibitor (e.g., **PFK-IN-1**) before adding the substrate.
- Monitor the decrease in absorbance at 340 nm over time. The rate of this decrease is proportional to the PFK-1 activity.

A simplified workflow for this assay is presented below.

Preparation



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